N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-19(2,3)12-18(21)20-13-17(16-6-5-11-25-16)26(22,23)15-9-7-14(24-4)8-10-15/h5-11,17H,12-13H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPBHIBMOLDTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,3-dimethylbutanamide typically involves multiple steps. One common approach is to start with the appropriate methoxyphenyl and thienyl precursors, which are then subjected to sulfonylation and subsequent amidation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds similar to N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,3-dimethylbutanamide exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that a related compound effectively reduced proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
2. Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other chronic inflammatory diseases .
3. Neuroprotective Potential:
Emerging research highlights the neuroprotective effects of this compound. It may modulate pathways associated with neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown promising results in protecting against neurotoxicity induced by various agents.
Table 1: Biological Activities of this compound
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of a thiophene-based compound on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound, suggesting its potential as an anticancer agent .
Case Study 2: Inflammation Model
In an experimental model of inflammation, researchers administered the compound to mice subjected to inflammatory stimuli. The results showed a marked decrease in inflammatory markers and improved clinical scores of inflammation, indicating its therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thienyl group may also play a role in binding to biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Structural Similarities and Key Variations
The compound shares functional groups with several analogues (Table 1), but its unique combination of substituents differentiates its properties.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- The 3,3-dimethylbutanamide may further elevate logP values, as seen in related compounds .
- Tautomerism and Stability: notes tautomeric equilibria in triazole-thione derivatives, but the target compound’s amide linkage likely resists such behavior, favoring stability .
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,3-dimethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The molecular structure of this compound is characterized by the following components:
- Sulfonamide Group : Contributes to biological activity.
- Thiophene Ring : Known for its medicinal properties.
- Dimethylbutanamide Backbone : Enhances lipophilicity and bioavailability.
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Sulfonyl Intermediate : Sulfonylation of 4-methoxybenzenesulfonyl chloride.
- Coupling with Thiophene : Reaction with thiophene derivatives.
- Final Amide Formation : Coupling with dimethylbutanamine under controlled conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve:
- Inhibition of DNA Topoisomerase II : This enzyme is crucial for DNA replication and repair, and its inhibition leads to apoptosis in cancer cells .
- Induction of Cell Cycle Arrest : The compound can induce G2/M phase arrest, preventing cancer cells from proliferating .
Antimicrobial Effects
Preliminary studies suggest potential antimicrobial properties against a range of pathogens. The sulfonamide moiety is known for its broad-spectrum antibacterial activity, which may contribute to these effects.
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Research Findings and Case Studies
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.
- Gene Expression Alteration : The compound can affect gene expression related to cell proliferation and apoptosis.
Q & A
Q. Methodological Considerations :
- Use NMR (1H/13C) and HRMS to confirm intermediate structures.
- Monitor reaction progress via TLC to minimize impurities.
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- 1H/13C NMR : Resolve sulfonamide (-SO2) protons (δ 3.3–3.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm). Methoxy groups appear as singlets (δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 445.55 g/mol) and fragmentation patterns (e.g., loss of -SO2 group at m/z 327) .
- FTIR : Identify sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches.
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aliphatic chain.
Advanced: How can low yields in Mannich-type synthesis be addressed?
Answer:
Optimization Strategies :
- Solvent Screening : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalyst Use : Add Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- DOE Approach : Vary temperature (25–60°C), stoichiometry (1:1.2 molar ratio of amine to sulfonamide), and reaction time (12–24 hrs).
Q. Data Contradictions :
- Lower yields (<40%) in aqueous media vs. higher yields (~65%) in anhydrous DMF suggest moisture sensitivity .
Advanced: What computational strategies elucidate binding mechanisms with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The sulfonamide group shows hydrogen bonding with Arg120 and Tyr355 .
- MD Simulations : Simulate binding stability (50 ns trajectories) to assess conformational changes in the enzyme active site.
- QSAR Models : Corolate logP values (>3.5) with enhanced membrane permeability for anticancer activity predictions .
Validation : Cross-check docking results with experimental IC50 values from enzyme inhibition assays.
Advanced: How to reconcile contradictory biological activity data (e.g., IC50 variability)?
Answer:
Methodological Reconciliation :
- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (48–72 hrs).
- Orthogonal Assays : Validate antimicrobial activity (reported MIC: 8–32 µg/mL) via both broth microdilution and agar diffusion .
- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
Q. Root Causes of Contradictions :
- Divergent purity levels (e.g., 95% vs. 99%) impact dose-response curves.
- Solubility differences in DMSO vs. saline affect bioavailability .
Advanced: How to resolve spectral data discrepancies (e.g., NMR shifts)?
Answer:
- Dynamic Effects : Variable NMR shifts in DMSO-d6 vs. CDCl3 due to hydrogen bonding with sulfonamide .
- Impurity Identification : Use HPLC-PDA (C18 column, 220 nm) to detect hydrolyzed byproducts (e.g., free thiophene).
- X-ray Crystallography : Resolve absolute configuration ambiguity by growing single crystals in ethyl acetate/hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
